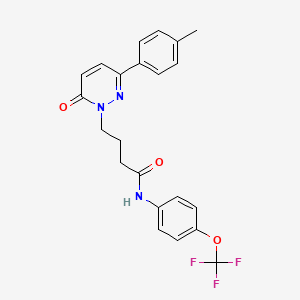

4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide

Description

Properties

IUPAC Name |

4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O3/c1-15-4-6-16(7-5-15)19-12-13-21(30)28(27-19)14-2-3-20(29)26-17-8-10-18(11-9-17)31-22(23,24)25/h4-13H,2-3,14H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXNDJQHKNSLJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the p-tolyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

Attachment of the butanamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Incorporation of the trifluoromethoxyphenyl group: This step might involve nucleophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This can involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for diseases due to its biological activity.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on their pyridazinone core modifications and substituent chemistry. Below is a comparative analysis with key compounds from the literature:

Key Observations :

- The target compound replaces the hydrazide group in analogs (15, 20) with a butanamide linker, which may reduce hydrogen-bonding capacity but improve pharmacokinetic properties .

- The trifluoromethoxy group in the target compound offers greater electron-withdrawing effects compared to methoxy or nitro groups in analogs, influencing electronic distribution and solubility .

Physicochemical and Spectroscopic Comparisons

Melting Points :

- Analogs with nitro (15: 238–239°C) or methoxy (20: 247–248°C) substituents exhibit higher melting points than those with trimethoxy groups (21: 275–276°C) . The target compound’s melting point is unreported but likely influenced by its flexible butanamide chain.

Spectroscopic Data :

- IR Spectroscopy: Pyridazinone analogs show characteristic C=O stretches near 1660–1700 cm⁻¹ and N-H stretches (hydrazides) near 3200–3300 cm⁻¹ . The target compound’s amide C=O stretch is expected near 1680 cm⁻¹, while the trifluoromethoxy group may exhibit C-F stretches near 1100–1200 cm⁻¹.

- NMR: Pyridazinone H5 protons resonate near δ 6.5–7.0 ppm in analogs . The butanamide chain’s CH2 groups in the target compound would likely appear at δ 1.5–2.5 ppm, distinct from hydrazide CH2 signals (δ 3.0–4.0 ppm) in analogs .

Pharmacological Activity Comparisons

While pharmacological data for the target compound are unavailable, structural analogs demonstrate notable bioactivity:

Biological Activity

The compound 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide is a pyridazinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen. The trifluoromethoxy group may enhance lipophilicity and influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 368.37 g/mol |

| CAS Number | 946322-32-3 |

| Structural Features | Pyridazine ring, butanamide moiety, trifluoromethoxy group |

Antitumor Activity

Pyridazinone derivatives have been studied for their potential as kinase inhibitors , which are crucial in cancer treatment. The structural features of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide suggest that it may inhibit specific kinases involved in tumor progression. Preliminary studies indicate that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines.

Antimicrobial Properties

The presence of p-tolyl and trifluoromethoxy groups suggests potential antimicrobial activity . Research indicates that pyridazinone derivatives can interact with bacterial enzymes, leading to inhibition of growth. In vitro studies are necessary to confirm the antimicrobial efficacy against specific pathogens.

Anti-inflammatory Effects

Pyridazinones have shown promise in anti-inflammatory applications. For instance, derivatives have been evaluated for their ability to reduce inflammation markers in animal models. The compound's structural characteristics may enable it to modulate inflammatory pathways effectively.

The mechanisms through which 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide exerts its biological effects likely involve:

- Enzyme Inhibition : Compounds targeting kinases or other enzymes can disrupt signaling pathways critical for cell proliferation and survival.

- Receptor Modulation : Interaction with specific receptors may lead to altered cellular responses, particularly in inflammatory processes.

Case Studies and Research Findings

- In Vitro Studies : A study evaluating similar pyridazinone derivatives found that they inhibited cell proliferation in a dose-dependent manner across various cancer cell lines, suggesting a promising avenue for further research into the specific mechanisms of this compound .

- Animal Models : Research involving animal models demonstrated that pyridazinone derivatives exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). These findings support the potential therapeutic applications of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide .

- Molecular Docking Studies : Computational studies have indicated favorable binding affinities of this compound to various biological targets, including kinases and inflammatory mediators, further validating its potential as a lead compound for drug development .

Q & A

Q. What are the established synthetic routes for 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting from substituted pyridazinones and aromatic amines. Key steps include:

- Nucleophilic substitution to introduce the p-tolyl group at the pyridazinone core.

- Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the trifluoromethoxyphenyl moiety. Optimization focuses on solvent selection (e.g., DMF or THF), temperature control (50–80°C), and catalyst loading. Post-synthesis purification employs column chromatography and recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?

Essential techniques include:

- 1H/13C NMR : Validates substituent positions and aromatic proton environments.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (expected m/z: ~463.4).

- HPLC-UV : Assesses purity (>95% by area under the curve). Thermal stability is evaluated via Differential Scanning Calorimetry (DSC) to identify decomposition points .

Q. How do substituents like trifluoromethoxy and p-tolyl influence the compound’s physicochemical properties?

- The trifluoromethoxy group enhances lipophilicity (logP ~3.2), improving membrane permeability.

- The p-tolyl group contributes to π-π stacking interactions with biological targets, as observed in similar pyridazinone derivatives. Solubility in aqueous buffers is limited (~10 µM in PBS), necessitating DMSO for in vitro assays .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Kinase inhibition assays : Target kinases implicated in inflammation or cancer (e.g., MAPK or JAK families).

- Cellular viability assays : Use MTT or resazurin-based protocols in relevant cell lines (e.g., HeLa or HEK293). IC50 values should be compared with structurally similar compounds to establish structure-activity relationships (SAR) .

Q. How is the stability of this compound assessed under physiological conditions?

- pH-dependent stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hours. Monitor degradation via HPLC.

- Plasma stability : Incubate with human or animal plasma (1–4 hours) and quantify parent compound loss using LC-MS .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?

- Reaction path search methods (e.g., DFT calculations) predict transition states and intermediates, reducing trial-and-error experimentation.

- Machine learning models trained on reaction databases identify optimal solvents/catalysts. For example, quantum mechanical calculations can validate amide coupling energetics .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Analytical validation : Confirm compound identity (via NMR/MS) and purity (HPLC) to rule out batch variability.

- Molecular docking : Compare binding poses with structurally characterized targets to explain potency differences .

Q. How does the compound’s stereoelectronic profile affect its interaction with biological targets?

- DFT calculations reveal electron-deficient regions near the pyridazinone core, favoring H-bonding with kinase active sites.

- Molecular dynamics simulations show that the trifluoromethoxy group stabilizes hydrophobic pockets in target proteins (e.g., COX-2) .

Q. What methodologies enable comparative SAR studies with analogous pyridazinone derivatives?

- 3D-QSAR models : Use CoMFA or CoMSIA to correlate substituent properties (e.g., Hammett constants) with activity.

- Meta-analysis : Aggregate bioactivity data from public repositories (ChEMBL, PubChem) to identify trends in potency and selectivity .

Q. How can reaction scalability challenges be addressed without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.